Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Description
CAS Number: 1346229-46-6 Molecular Formula: C₁₄H₂₃NO₄ Molecular Weight: 269.34 g/mol Key Properties:
- Density: 1.14 g/cm³ (predicted)
- Boiling Point: 393.1°C (predicted)
- pKa: -0.85 (predicted)
This spirocyclic compound features a 1-oxa-9-aza ring system with a tert-butyl carbamate protecting group and a 3-oxo substituent. Its spiro[5.5]undecane framework enhances conformational rigidity, making it valuable in medicinal chemistry and catalysis .
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHFEGGPVHPVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)CO2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the Prins cyclization reaction. Another approach involves the use of chloroacetyl chloride and potassium carbonate in water, followed by extraction with ethyl acetate and further reactions under nitrogen and reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often requires specialized equipment and conditions, making large-scale production challenging .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications. It has been studied for its potential as an antituberculosis agent, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Its unique spirocyclic structure also makes it a valuable scaffold for the development of various antibacterial agents .
Mechanism of Action
The mechanism of action of Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s interactions with other targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involve binding to these proteins and modulating their activities .
Comparison with Similar Compounds
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1160247-07-3)
- Molecular Formula : C₁₃H₂₂N₂O₄
- Molecular Weight : 270.32 g/mol
- Key Differences: Additional nitrogen at position 4 (4,9-diaza system).
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7)
- Molecular Formula : C₁₃H₂₁N₂O₃
- Purity : 95%
- Key Differences: Nitrogen atoms at positions 2 and 9 (vs. 1-oxa-9-aza in the target compound).
tert-Butyl 4-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate (CAS 2089258-39-7)
- Molecular Formula: C₁₄H₂₃NO₄ (same as target compound)
- Key Differences :
- Oxo group at position 4 instead of 3.
- Nitrogen at position 2 (2-aza), altering electronic properties and hydrogen-bonding capacity .
Biological Activity
Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, with the CAS number 1346229-46-6, is a compound that has garnered attention for its potential biological activities. It possesses a unique spirocyclic structure that may influence its interaction with biological targets. This article aims to compile and analyze research findings regarding the biological activity of this compound, including its mechanisms of action, pharmacological effects, and related case studies.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molar Mass | 269.34 g/mol |
| Density | 1.14 g/cm³ |
| Boiling Point | 393.1 °C (predicted) |
| pKa | -0.85 (predicted) |
The mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific receptors or enzymes within biological pathways. The compound may modulate enzyme activity or receptor signaling, leading to various physiological effects.
Biological Activity
Research indicates that compounds similar to tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane derivatives exhibit diverse biological activities, including:
- GABA Receptor Modulation : Compounds in this class may act as positive allosteric modulators at GABA_A receptors, influencing neuronal excitability and potentially offering therapeutic benefits in anxiety and seizure disorders .
- Antimicrobial Activity : Some studies suggest that spirocyclic compounds can display antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : Research into related compounds has shown potential anti-inflammatory effects, possibly through modulation of immune cell activity and cytokine production .
Case Studies
Several studies have explored the biological activity of compounds structurally related to tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane:
Study 1: GABA_A Receptor Activity
A study investigated the binding affinities and functional activities of various spirocyclic compounds at GABA_A receptors. It was found that certain derivatives enhanced receptor activity, suggesting a mechanism for anxiolytic effects in vivo .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of spirocyclic derivatives against various pathogens. The results indicated significant inhibition of bacterial growth, supporting the potential use of these compounds in developing new antibiotics .
Study 3: Anti-inflammatory Mechanisms
In vitro assays demonstrated that certain derivatives could suppress pro-inflammatory cytokine release from activated macrophages, highlighting their potential as anti-inflammatory agents in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
